molecular formula C9H6N4O2 B2481176 1H-imidazo[4,5-g]quinoxaline-6,7-diol CAS No. 924871-19-2

1H-imidazo[4,5-g]quinoxaline-6,7-diol

Cat. No.: B2481176
CAS No.: 924871-19-2
M. Wt: 202.173
InChI Key: MBRKKCLWCFWZNB-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-g]quinoxaline-6,7-diol is a heterocyclic compound with the molecular formula C9H6N4O2. It is part of the imidazoquinoxaline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazo[4,5-g]quinoxaline-6,7-diol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, which proceeds under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-imidazo[4,5-g]quinoxaline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-imidazo[4,5-g]quinoxaline-6,7-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-g]quinoxaline-6,7-diol involves its interaction with various molecular targets. It acts as an inhibitor of several enzymes, including kinases and phosphodiesterases. The compound’s biological activity is attributed to its ability to bind to these enzymes and modulate their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-imidazo[4,5-g]quinoxaline-6,7-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-8-9(15)13-7-2-5-4(10-3-11-5)1-6(7)12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRKKCLWCFWZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)NC(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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